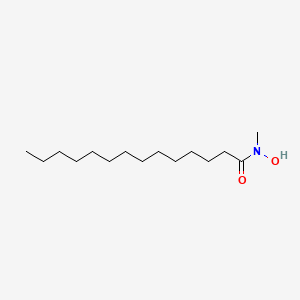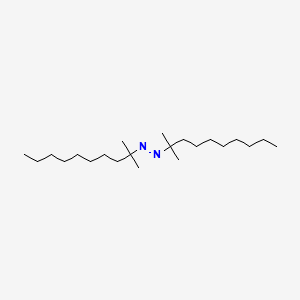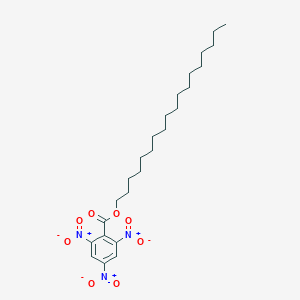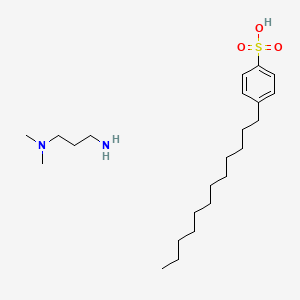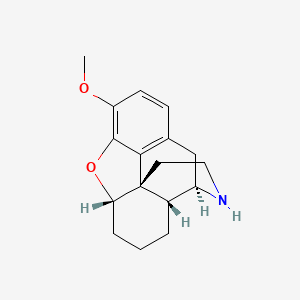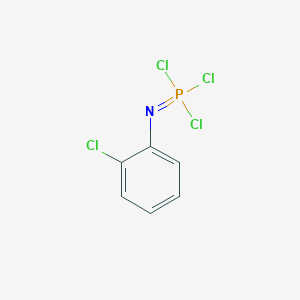
5-Fluoro-2,6-dioxohexahydropyrimidin-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetoxy-5-fluoro-5,6-dihydrouracil is a fluorinated pyrimidine derivative. Pyrimidines are a class of organic compounds that are essential components of nucleic acids, such as DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-acetoxy-5-fluoro-5,6-dihydrouracil typically involves the fluorination of uracil derivatives. One common method is the reaction of uracil with acetylhypofluorite and fluorine in acetic acid. This reaction yields two stereoisomers, cis and trans, of 6-acetoxy-5-fluoro-5,6-dihydrouracil . The reaction conditions, such as the presence of acetate ions, influence the stereochemistry of the products.
Industrial Production Methods: Industrial production of 6-acetoxy-5-fluoro-5,6-dihydrouracil may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) with diode array detection is often employed for the analysis and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Acetoxy-5-fluoro-5,6-dihydrouracil undergoes various chemical reactions, including substitution and elimination reactions. The compound reacts with alcohols (ROH) under acidic conditions, leading to the replacement of the acetoxy group with different alkoxy groups .
Common Reagents and Conditions: Common reagents used in these reactions include alcohols such as methanol, ethanol, and butanol. The reactions are typically carried out under acidic conditions, and the stereochemistry of the products can vary depending on the reaction conditions .
Major Products: The major products formed from these reactions are the corresponding alkoxy derivatives of 5-fluoro-5,6-dihydrouracil. The cis and trans isomers of these derivatives exhibit different stabilities and reactivities .
Aplicaciones Científicas De Investigación
6-Acetoxy-5-fluoro-5,6-dihydrouracil has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, fluorinated pyrimidines are studied for their potential as anticancer agents. The compound’s ability to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, makes it a valuable candidate for cancer treatment .
In addition to its use in cancer research, 6-acetoxy-5-fluoro-5,6-dihydrouracil is also used in studies related to nucleic acid metabolism and the development of antiviral drugs .
Mecanismo De Acción
The primary mechanism of action of 6-acetoxy-5-fluoro-5,6-dihydrouracil involves the inhibition of thymidylate synthase. By blocking this enzyme, the compound disrupts the synthesis of thymidine monophosphate (dTMP), a nucleotide required for DNA replication . This inhibition leads to the depletion of dTMP and ultimately results in cell death, particularly in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 6-acetoxy-5-fluoro-5,6-dihydrouracil include other fluorinated pyrimidines such as 5-fluorouracil (5-FU) and its derivatives . These compounds share similar mechanisms of action and are used in cancer treatment.
Uniqueness: What sets 6-acetoxy-5-fluoro-5,6-dihydrouracil apart from other fluorinated pyrimidines is its specific stereochemistry and the presence of the acetoxy group. These structural features influence its reactivity and biological activity, making it a unique compound for research and potential therapeutic applications .
Propiedades
Número CAS |
56311-36-5 |
|---|---|
Fórmula molecular |
C6H7FN2O4 |
Peso molecular |
190.13 g/mol |
Nombre IUPAC |
(5-fluoro-2,6-dioxo-1,3-diazinan-4-yl) acetate |
InChI |
InChI=1S/C6H7FN2O4/c1-2(10)13-5-3(7)4(11)8-6(12)9-5/h3,5H,1H3,(H2,8,9,11,12) |
Clave InChI |
DHCMCKURNMYGIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(C(=O)NC(=O)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


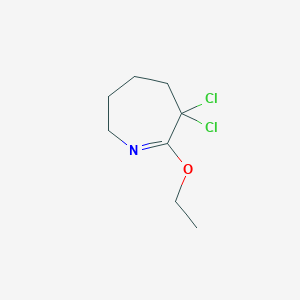
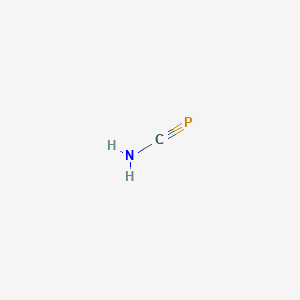
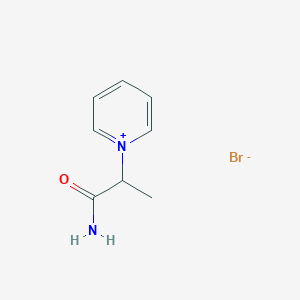
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
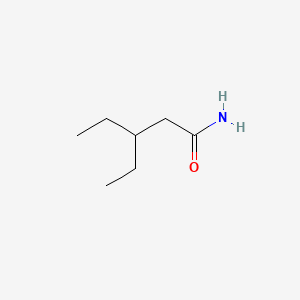
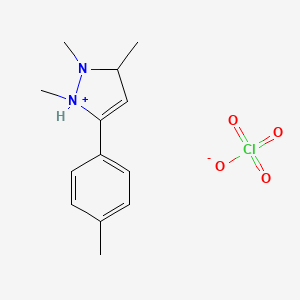
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)
